Unveiling the Enigmatic Architecture of Scammonin VIII: A Technical Guide
Unveiling the Enigmatic Architecture of Scammonin VIII: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scammonin viii is a complex resin glycoside isolated from the roots of Convolvulus scammonia. This technical guide provides a comprehensive overview of its chemical structure, alongside a summary of the known biological activities associated with the broader class of scammonins. Due to the limited publicly available data specific to Scammonin viii, this document also outlines detailed, generalized experimental protocols for the isolation, characterization, and biological evaluation of resin glycosides, offering a foundational framework for future research into this specific molecule.
Chemical Structure and Properties of Scammonin VIII
Scammonin viii is a high-molecular-weight glycoside with a complex macrocyclic ester structure. Its chemical identity is well-established through various analytical techniques.
Structural Details
The fundamental chemical attributes of Scammonin viii are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₅₀H₈₄O₂₂ | [1][2] |
| Molecular Weight | 1037.20 g/mol | [1][2][3] |
| CAS Number | 145042-06-4 | [3] |
| IUPAC Name | [30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.0³,⁸.0¹⁰,¹⁵]tritriacontan-33-yl] 2-methylbutanoate | [2] |
| InChI Key | ATAAFPJNNNHRBG-YCPBAFNGSA-N | [3] |
Core Chemical Components
Scammonin viii is a member of the resin glycoside family, which are characterized by a glycosidic core linked to a fatty acid aglycone. Specifically, Scammonin viii is composed of:
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Scammonic acid B: A new glycosidic acid that forms the core of the molecule.[4]
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(2S)-2-methylbutyric acid and tiglic acid: These are organic acids that are esterified to the sugar moieties of the glycosidic core.[4]
The overall structure is a macrocyclic ester, a common feature among scammonins I-VI.[4]
Biological Activities and Potential Therapeutic Applications
While specific biological data for Scammonin viii is limited in the public domain, the broader class of resin glycosides from Convolvulus scammonia has been reported to exhibit a range of pharmacological effects. These findings suggest potential areas of investigation for Scammonin viii.
| Biological Activity | Description | Potential Application |
| Cytotoxic Activity | Exhibits toxicity towards cancer cells. | Anticancer agent |
| Multidrug Resistance (MDR) Reversal | Can reverse resistance of cancer cells to chemotherapy drugs. | Adjuvant in cancer therapy |
| Anticonvulsant Activity | Shows potential in reducing or preventing seizures. | Antiepileptic drug development |
| Vasorelaxant Activity | Can induce relaxation of blood vessels. | Treatment of hypertension |
| Neuroprotective Effects | May protect nerve cells from damage. | Neurodegenerative disease therapy |
| Antiviral Activity | Shows inhibitory effects against certain viruses. | Antiviral drug development |
| Laxative Effect | Promotes bowel movements. | Treatment of constipation |
| α-Glucosidase Inhibitory Effect | Can inhibit the absorption of carbohydrates. | Antidiabetic agent |
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation, characterization, and biological evaluation of scammonins like Scammonin viii. These protocols are compiled from various studies on resin glycosides and provide a robust starting point for research.
Isolation and Purification of Scammonin VIII from Convolvulus scammonia
The isolation of Scammonin viii is a multi-step process involving extraction and chromatographic separation.
Objective: To isolate pure Scammonin viii from the roots of Convolvulus scammonia.
Materials:
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Dried and powdered roots of Convolvulus scammonia
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Methanol
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Chloroform
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Silica gel for column chromatography
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High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Water
Procedure:
-
Extraction:
-
Macerate the powdered roots with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition it with chloroform to separate compounds based on polarity.
-
-
Column Chromatography:
-
Subject the chloroform-soluble fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol, starting from 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing scammonins and subject them to preparative HPLC on a C18 column.
-
Use a gradient of acetonitrile and water as the mobile phase.
-
Monitor the elution at 210 nm and collect the peak corresponding to Scammonin viii.
-
Confirm the purity of the isolated compound by analytical HPLC.
-
Structural Elucidation of Scammonin VIII
The chemical structure of the isolated Scammonin viii can be confirmed using spectroscopic methods.
Objective: To verify the chemical structure of the isolated compound.
Methods:
-
Mass Spectrometry (MS):
-
Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental composition.
-
Employ tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H NMR and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete connectivity of the molecule, including the sugar sequence and the location of the ester linkages.
-
In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the cytotoxic effects of Scammonin viii on cancer cell lines.
Objective: To determine the concentration-dependent cytotoxicity of Scammonin viii.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
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Scammonin viii dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Scammonin viii (e.g., 0.1, 1, 10, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
Scammonin viii represents a structurally complex natural product with potential for significant biological activity, as suggested by the pharmacological profile of related resin glycosides from Convolvulus scammonia. This guide provides the foundational chemical information for Scammonin viii and outlines detailed experimental protocols to facilitate further research into its therapeutic potential. The provided methodologies for isolation, characterization, and biological screening are intended to serve as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug development, encouraging a deeper exploration of this fascinating molecule. Further investigation is warranted to elucidate the specific mechanisms of action and signaling pathways modulated by Scammonin viii.
References
- 1. Anticonvulsant effects of iridoid glycosides fraction purified from Feretia apodanthera Del. (Rubiaceae) in experimental mice models of generalized tonic-clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scammonins VII and VIII, two resin glycosides from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scammonin viii | 145042-06-4 | Benchchem [benchchem.com]
- 4. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
